molecular formula C10H11FO3 B15309202 3-(2-Fluoro-4-methylphenyl)-2-hydroxypropanoic acid

3-(2-Fluoro-4-methylphenyl)-2-hydroxypropanoic acid

Cat. No.: B15309202
M. Wt: 198.19 g/mol
InChI Key: NQOFLXFQMBISMK-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-methylphenyl)-2-hydroxypropanoic acid is an organic compound that belongs to the class of hydroxy acids It features a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-methylphenyl)-2-hydroxypropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-4-methylbenzaldehyde.

    Aldol Condensation: The aldehyde undergoes an aldol condensation with a suitable ketone, such as acetone, in the presence of a base like sodium hydroxide.

    Hydrolysis: The resulting product is then hydrolyzed under acidic conditions to yield the desired hydroxy acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-methylphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 3-(2-Fluoro-4-methylphenyl)-2-oxopropanoic acid.

    Reduction: this compound (regeneration).

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Fluoro-4-methylphenyl)-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-methylphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological pathways. The hydroxy group can form hydrogen bonds with target molecules, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Fluoro-4-methylphenyl)-2-oxopropanoic acid: An oxidized derivative.

    3-(2-Fluoro-4-methylphenyl)-2-hydroxybutanoic acid: A homolog with an additional carbon atom.

    2-Fluoro-4-methylbenzoic acid: A simpler analog without the hydroxypropanoic acid moiety.

Uniqueness

3-(2-Fluoro-4-methylphenyl)-2-hydroxypropanoic acid is unique due to the presence of both a fluorine atom and a hydroxy group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

3-(2-fluoro-4-methylphenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C10H11FO3/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14)

InChI Key

NQOFLXFQMBISMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)O)O)F

Origin of Product

United States

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